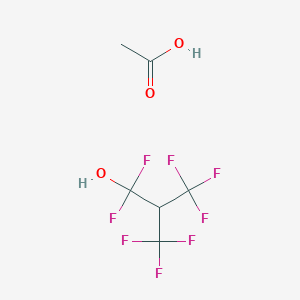
Acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol is a fluorinated organic compound with the molecular formula C4H3F8O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of acetic acid with fluorinated alcohols under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where acetic acid is reacted with fluorinated alcohols in the presence of catalysts. The reaction is carefully monitored to maintain the appropriate temperature and pressure, ensuring efficient production and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers with unique properties.
Mechanism of Action
The mechanism by which acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Perfluoroisobutene: A fluorinated olefin with similar reactivity and applications.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with comparable chemical properties.
Uniqueness
Acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol is unique due to its combination of acetic acid and fluorinated alcohol functionalities, which provide a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
62619-30-1 |
|---|---|
Molecular Formula |
C6H6F8O3 |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
acetic acid;1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propan-1-ol |
InChI |
InChI=1S/C4H2F8O.C2H4O2/c5-2(6,7)1(3(8,9)10)4(11,12)13;1-2(3)4/h1,13H;1H3,(H,3,4) |
InChI Key |
YXUKVYDGNJCHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(O)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


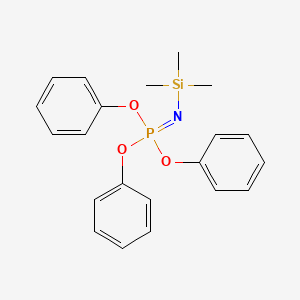
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
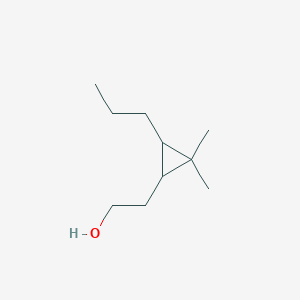
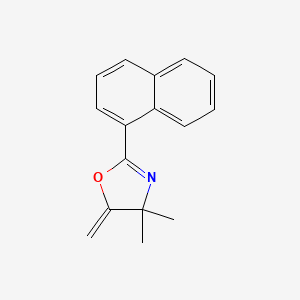
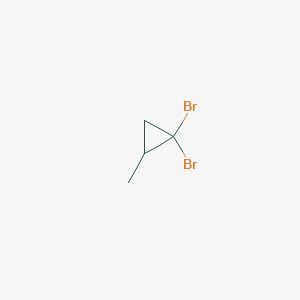
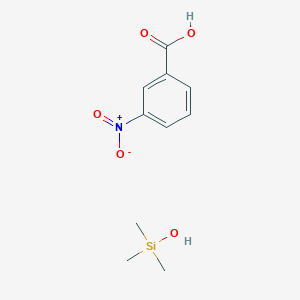
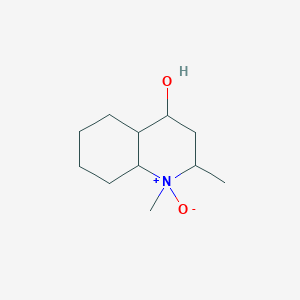
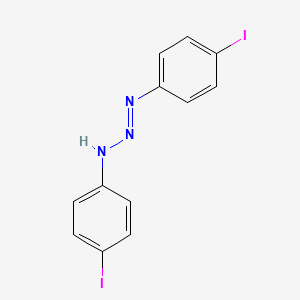
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
